molecular formula C14H10N4O3S B5556771 N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide

Cat. No.: B5556771
M. Wt: 314.32 g/mol
InChI Key: UXDBCFXOVRXVBK-UHFFFAOYSA-N
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Description

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide typically involves the reaction of 5-methyl-2,1,3-benzothiadiazole with 2-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The benzothiadiazole ring can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents or electrophiles can be used to introduce substituents onto the benzothiadiazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-aminobenzamide, while substitution reactions can produce a variety of substituted benzothiadiazole derivatives.

Scientific Research Applications

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide can be compared with other similar compounds, such as:

    5-methyl-2,1,3-benzothiadiazole: A simpler derivative with similar structural features but different properties and applications.

    N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide: Another derivative with an acetamide group instead of a nitro group, leading to different chemical and biological properties.

Properties

IUPAC Name

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3S/c1-8-6-7-10-13(17-22-16-10)12(8)15-14(19)9-4-2-3-5-11(9)18(20)21/h2-7H,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDBCFXOVRXVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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